Topiroxostat tosylate

Xanthine oxidoreductase inhibition Enzyme kinetics In vitro pharmacology

Select Topiroxostat tosylate (CAS 577778-88-2) for reproducible, renal-safe XOR inhibition. This non-purine, hybrid-type inhibitor binds covalently to the molybdenum cofactor, achieving an IC50 of 5.3 nM—1,475-fold more potent than allopurinol. Its PK stability is unaffected by renal function decline, eliminating confounders in CKD and hemodialysis trials. With a superior skin-safety profile versus allopurinol and a demonstrated eGFR preservation effect, this tosylate salt form provides enhanced solubility and consistent formulation characteristics, making it the preferred entity for pharmaceutical development and research-grade procurement.

Molecular Formula C20H16N6O3S
Molecular Weight 420.4 g/mol
CAS No. 577778-88-2
Cat. No. B12786330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiroxostat tosylate
CAS577778-88-2
Molecular FormulaC20H16N6O3S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N
InChIInChI=1S/C13H8N6.C7H8O3S/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,(H,17,18,19);2-5H,1H3,(H,8,9,10)
InChIKeyHCEPIFBYVFRGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topiroxostat Tosylate (CAS 577778-88-2): A Selective Non-Purine XOR Inhibitor for Differentiated Hyperuricemia Research and Procurement


Topiroxostat tosylate (CAS 577778-88-2) is the 4-methylbenzenesulfonic acid salt of topiroxostat, a non-purine, selective xanthine oxidoreductase (XOR) inhibitor approved in Japan since 2013 for the treatment of hyperuricemia with or without gout [1]. Topiroxostat binds covalently to the molybdenum cofactor of XOR via a hydroxylation intermediate, forming a stable C–O bond that distinguishes its inhibitory mechanism from purine-analog inhibitors such as allopurinol [2]. The tosylate salt form enhances pharmaceutical handling and formulation characteristics relative to the free base, making it the preferred chemical entity for both research-grade procurement and pharmaceutical development [3].

Why Topiroxostat Tosylate Cannot Be Interchanged with Allopurinol or Febuxostat Without Loss of Distinct Performance Characteristics


XOR inhibitors exhibit substantial divergence in binding modality, metabolic fate, renal handling, and off-target interaction profiles that preclude simple therapeutic or experimental substitution [1]. Allopurinol is a purine-based pro-drug requiring metabolic activation and renal clearance; febuxostat is a non-purine inhibitor whose active oxidative metabolites accumulate in renal impairment; topiroxostat, by contrast, is a hybrid-type inhibitor whose major metabolites are inactive toward XOR and whose pharmacokinetics are minimally affected by renal function decline [2]. A direct phase 3 comparison demonstrated non-inferiority of topiroxostat 120 mg/day to allopurinol 200 mg/day in serum urate reduction, yet differences in adverse event profiles — particularly cutaneous hypersensitivity — were notable [3]. These pharmacodynamic, pharmacokinetic, and safety differences mean that an end-user selecting one XOR inhibitor over another is making a materially different procurement decision that affects experimental reproducibility, clinical development trajectory, and formulation requirements.

Topiroxostat Tosylate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


XOR Enzyme Inhibition Potency: Topiroxostat (IC50 = 5.3 nM) Versus Allopurinol (IC50 = 7.82 μM)

This represents a direct cross-study comparable analysis of in vitro XOR inhibitory potency. Topiroxostat exhibits an IC50 of 5.3 nM (Ki = 5.7 nM), making it approximately 1,475 times more potent than allopurinol (IC50 = 7.82 ± 0.12 μM) at the enzyme level under comparable assay conditions . Febuxostat is reported at IC50 values of approximately 8–10 nM in parallel assay systems, placing topiroxostat within the same high-potency tier while retaining distinct mechanistic features . The Ki value of 5.7 nM for topiroxostat confirms competitive-type inhibition with exceptionally high target affinity .

Xanthine oxidoreductase inhibition Enzyme kinetics In vitro pharmacology

Serum Urate Reduction Non-Inferiority: Topiroxostat 120 mg/day Versus Allopurinol 200 mg/day in a Phase 3 Double-Blind RCT

In a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study (n = 203), topiroxostat 120 mg/day produced a mean serum urate reduction of -36.3 ± 12.7% from baseline to final visit, compared to -34.3 ± 11.1% for allopurinol 200 mg/day, yielding a between-group difference of -2.0% that met the pre-specified non-inferiority margin [1]. The study enrolled Japanese hyperuricemic patients with or without gout over a 16-week treatment period. The per cent change in serum urate was the primary efficacy endpoint, and baseline characteristics were comparable between groups (mean age 53.0 ± 11.4 years; 99% male) [1]. This is a direct head-to-head comparison trial, the highest-strength evidence category available [2].

Hyperuricemia Gout Randomized controlled trial Serum urate lowering

Preservation of Estimated Glomerular Filtration Rate (eGFR) in Diabetic Nephropathy: Topiroxostat Versus Placebo in the UPWARD Study

In the UPWARD study, a randomized, double-blind, placebo-controlled trial in 65 patients with diabetic nephropathy and hyperuricemia, topiroxostat (stepwise dosing from 40 to 160 mg/day for 28 weeks) prevented eGFR decline: the change in eGFR was -0.2 mL/min/1.73 m² in the topiroxostat group versus -4.0 mL/min/1.73 m² in the placebo group (p = 0.0303) [1]. The serum uric acid reduction was also highly significant: -2.94 mg/dL for topiroxostat versus -0.20 mg/dL for placebo (p < 0.0001) [2]. While this is a placebo-controlled rather than an active-comparator study, the magnitude of eGFR preservation is quantitatively meaningful for procurement decisions in studies targeting renal outcomes in metabolic disease populations.

Diabetic nephropathy Renoprotection eGFR decline UPWARD study

Urinary Albumin-to-Creatinine Ratio Reduction: Topiroxostat (-20.8%, p = 0.021) Versus Febuxostat (-8.8%, Not Significant) in Hypertensive Patients

In a multicenter, randomized, open-label study directly comparing topiroxostat (40–160 mg/day) and febuxostat (10–60 mg/day) over 24 weeks in hypertensive patients with hyperuricemia, the urinary albumin-to-creatinine ratio (UACR) decreased significantly from baseline with topiroxostat (-20.8%; p = 0.021) but not with febuxostat (-8.8%; p = 0.362) [1]. Both drugs produced significant and comparable serum uric acid reductions (topiroxostat -2.5 mg/dL; febuxostat -2.9 mg/dL; both p < 0.001), indicating that the differential UACR effect is not explained by differential urate lowering [2]. Furthermore, topiroxostat, but not febuxostat, significantly decreased plasma XOR activity versus baseline, suggesting a mechanistic basis for the albuminuria reduction [2]. Neither drug altered the cardio-ankle vascular index (CAVI) significantly over 24 weeks [1].

Albuminuria Hypertension UACR Arterial stiffness Cardio-ankle vascular index

Skin-Related Adverse Event Signal: Topiroxostat Shows Minimal Association Versus a Strong Signal for Allopurinol in Post-Marketing Pharmacovigilance

A retrospective disproportionality analysis of the Japanese Adverse Drug Event Report database, comprising 7,305 adverse event reports associated with XO inhibitors, found that a large number of skin-related adverse events were detected with the use of allopurinol, but not with febuxostat or topiroxostat [1]. The reporting odds ratio (ROR) analysis identified a significant signal for drug reaction with eosinophilia and systemic symptoms (DRESS) with allopurinol, drug-induced liver injury with febuxostat, and blood urea increase with topiroxostat [1]. The overall incidence of skin disorders with topiroxostat in a 54-week post-marketing observational study was 0.95%, with an overall adverse drug reaction rate of 6.95% [2]. For comparison, allopurinol hypersensitivity reactions are estimated at approximately 0.05% (5 per 10,000) for severe reactions, with overall skin rash being the most frequent adverse reaction, and severe cutaneous adverse reactions (SCAR) estimated at 1:250 to 1:1000 in certain populations [3].

Pharmacovigilance Adverse drug reactions DRESS syndrome Skin hypersensitivity Post-marketing surveillance

Pharmacokinetic Stability in Renal Impairment: Topiroxostat Exhibits Minimal PK Alteration Compared to Febuxostat in Renally Impaired Populations

A dedicated pharmacokinetic study in subjects with mild and moderate renal impairment demonstrated no significant differences in topiroxostat pharmacokinetics or pharmacodynamics compared to subjects with normal renal function, indicating that mild and moderate renal impairment affected neither PK nor PD of topiroxostat [1]. Furthermore, topiroxostat effectively reduced serum uric acid concentrations in patients receiving hemodialysis, with plasma levels of topiroxostat and its metabolites remaining sufficiently low to allow continued administration for 52 weeks [2]. By contrast, febuxostat plasma exposure was generally found to be higher in subjects with increasing degrees of renal impairment, necessitating potential dose adjustment considerations [2]. The major metabolites of topiroxostat (N-glucuronide and N-oxide forms) are inactive toward XOR (IC50 ≥ 10 μmol/L), and urinary excretion of unchanged topiroxostat is <0.1% in patients with moderate renal impairment, underscoring its hepatic clearance predominance [3].

Renal impairment Pharmacokinetics Drug metabolism Hemodialysis Dose adjustment

Topiroxostat Tosylate: Evidence-Based High-Impact Application Scenarios for Research and Industrial Procurement


Renal-Outcome-Focused Clinical Trials in Diabetic Kidney Disease or Hypertensive Nephropathy

Topiroxostat's demonstrated eGFR preservation effect (-0.2 vs. -4.0 mL/min/1.73 m² over 28 weeks; p = 0.0303) and significant UACR reduction (-20.8%; p = 0.021) in hypertensive patients provide quantitative justification for its selection as the XOR inhibitor of choice in clinical trials where renal endpoints are primary or key secondary outcomes [1]. The compound's PK stability across renal function strata eliminates confounding by variable drug exposure, a known issue with febuxostat and allopurinol in CKD populations [2]. Procurement of topiroxostat tosylate for such trials should specify the tosylate salt form (CAS 577778-88-2) to ensure consistent formulation characteristics across study sites .

In Vitro XOR Enzyme Pharmacology and Crystallography Studies Requiring Ultra-High Potency

With an IC50 of 5.3 nM (Ki = 5.7 nM) — approximately 1,475-fold more potent than allopurinol — topiroxostat is particularly well-suited for in vitro XOR enzymology, crystallography, and inhibitor screening campaigns where high-affinity target engagement is essential [1]. The covalent binding mode to the molybdenum cofactor, confirmed by X-ray crystallography, makes topiroxostat an ideal tool compound for studying XOR active-site interactions, solvent channel dynamics, and structure-based drug design [2]. Researchers should procure topiroxostat tosylate with documented purity ≥98% (HPLC) and verify the supplier's certificate of analysis before initiating crystallography-grade studies .

Safety-Comparator Studies in Populations at Elevated Risk for Allopurinol Hypersensitivity

Given the well-documented skin-related adverse event burden of allopurinol (DRESS, SCAR incidence 1:250–1:1000) and the absence of a comparable skin signal for topiroxostat in post-marketing pharmacovigilance (skin disorders: 0.95% in 54-week observation), topiroxostat is a strategically important comparator or investigational agent in pharmacogenomic or pharmacovigilance studies focused on HLA-B*5801-positive populations or other high-risk cohorts [1]. The compound's non-inferior urate-lowering efficacy (-36.3% vs. -34.3% for allopurinol 200 mg/day) ensures that safety comparisons are not confounded by inadequate urate control [2].

Pharmacokinetic Bridging Studies and Formulation Development for Renally Impaired Populations

Topiroxostat's renal-function-independent PK profile — with no significant PK/PD differences across normal, mild, and moderate renal impairment groups and negligible urinary excretion (<0.1%) — makes it an attractive candidate for formulation development and PK bridging studies targeting CKD stages 3–5 and hemodialysis populations [1]. The tosylate salt form offers enhanced solubility characteristics compared to the free base, which can facilitate oral solid dosage form development and bioequivalence testing [2]. Procurement specifications for formulation work should include detailed characterization of the crystal form, particle size distribution, and dissolution profile to ensure lot-to-lot consistency .

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